
Des-N-(methoxycarbonyl)chanofruticosinic acid methyl ester; Methyl N-(decarbomethoxy)chanofruticosinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11521(1),(1)(2)0?,(1)(2)0?,(1)(1)0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate is a complex organic compound with a unique hexacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Addition of functional groups such as the carboxylate and oxo groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate lies in its hexacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H24N2O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (1R,4R,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14?,17?,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
DQJVZFCMYXOSQZ-JRNMCZFWSA-N |
Isomerische SMILES |
COC(=O)[C@@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Kanonische SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)


![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
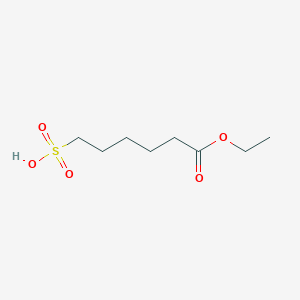
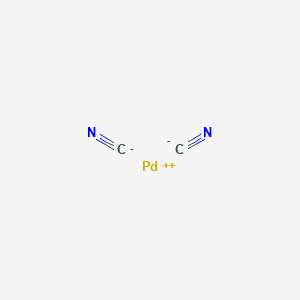
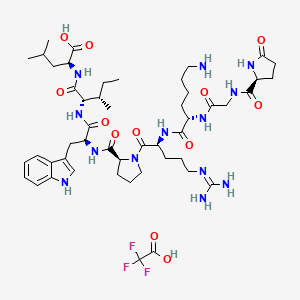



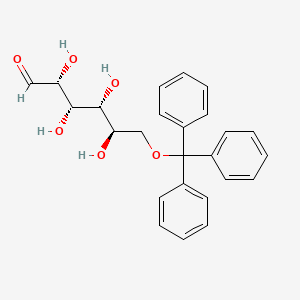
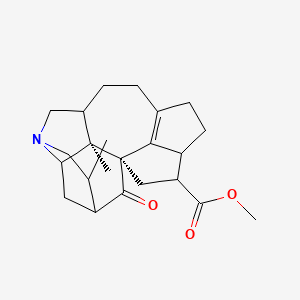
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
